N4-methyl-5-nitrosopyrimidine-4,6-diamine
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Overview
Description
N4-methyl-5-nitrosopyrimidine-4,6-diamine is a chemical compound with the molecular formula C5H7N5O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N4-methyl-5-nitrosopyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with nitrosating agents such as sodium nitrite in the presence of an acid like formic acid . The reaction conditions often involve maintaining a low temperature to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N4-methyl-5-nitrosopyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-methyl-5-nitrosopyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-methyl-5-nitrosopyrimidine-4,6-diamine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to the inhibition of enzyme activity or interference with DNA replication . The compound’s effects on cellular pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-methyl-5-nitrosopyrimidine-4,6-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its nitroso group makes it a versatile intermediate for further chemical modifications, and its potential biological activity sets it apart from other pyrimidine derivatives.
Properties
IUPAC Name |
4-N-methyl-5-nitrosopyrimidine-4,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c1-7-5-3(10-11)4(6)8-2-9-5/h2H,1H3,(H3,6,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQYPDQBDURHKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC(=C1N=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479689 |
Source
|
Record name | 4,6-Pyrimidinediamine, N-methyl-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850013-74-0 |
Source
|
Record name | 4,6-Pyrimidinediamine, N-methyl-5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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